3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one (CAS 93839-23-7) is a heterocyclic compound belonging to the 2-thioxooxazolidin-4-one class, bearing an N-allyl substituent at position 3 and a (1-methylpyrrolidin-2-ylidene)ethylidene moiety at position 5. The 2-thioxooxazolidin-4-one scaffold is associated with diverse biological activities including tyrosinase inhibition, anticancer effects, and HIV-1 fusion inhibition.

Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
CAS No. 93839-23-7
Cat. No. B12688835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one
CAS93839-23-7
Molecular FormulaC13H16N2O2S
Molecular Weight264.35 g/mol
Structural Identifiers
SMILESCN1CCCC1=CC=C2C(=O)N(C(=S)O2)CC=C
InChIInChI=1S/C13H16N2O2S/c1-3-8-15-12(16)11(17-13(15)18)7-6-10-5-4-9-14(10)2/h3,6-7H,1,4-5,8-9H2,2H3/b10-6-,11-7+
InChIKeyMIMXHVDWSFTTPH-NAKBGQTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one (CAS 93839-23-7): Structural Profile and Comparator Landscape for Informed Procurement


3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one (CAS 93839-23-7) is a heterocyclic compound belonging to the 2-thioxooxazolidin-4-one class, bearing an N-allyl substituent at position 3 and a (1-methylpyrrolidin-2-ylidene)ethylidene moiety at position 5 . The 2-thioxooxazolidin-4-one scaffold is associated with diverse biological activities including tyrosinase inhibition, anticancer effects, and HIV-1 fusion inhibition [1]. Structurally related 3-ethyl congeners (e.g., CAS 41504-26-1) have been employed as merocyanine dye intermediates and silver halide photographic sensitizers . The compound carries EINECS registration 298-793-3, confirming its presence in the European inventory of existing commercial chemical substances since the 1971–1981 period [2]. The closest structural analogs for procurement comparison include the 3-ethyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one (CAS 41504-26-1), the 3-ethyl-5-[(1-ethylpyrrolidin-2-ylidene)ethylidene] analog (CAS 64617-11-4), and the 3-ethyl-5-[1-methyl-2-(1-methylpyrrolidin-2-ylidene)ethylidene] variant (CAS 41560-92-3).

Why Generic Substitution of 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one Is Not Straightforward: Key Differentiators


Substituting CAS 93839-23-7 with its closest in-class analogs (e.g., the 3-ethyl derivative CAS 41504-26-1 or the 3-ethyl-1-ethyl analog CAS 64617-11-4) cannot be assumed to be functionally equivalent without experimental verification. The N-allyl substituent at position 3 introduces a terminal olefin that is absent in the N-ethyl congeners, providing a distinct synthetic handle for further derivatization via thiol-ene click chemistry, olefin metathesis, or radical polymerization [1]. Within the 2-thioxooxazolidin-4-one class, even minor substituent changes at N3 have been shown to modulate tyrosinase inhibitory potency (e.g., IC50 values ranging from sub-micromolar to >100 µM depending on N3-aryl substitution patterns), demonstrating that N3-substituent identity is not a silent structural feature [2]. Furthermore, the extended conjugated π-system created by the pyrrolidinylidene-ethylidene bridge at C5 confers merocyanine-type chromophoric properties whose absorption maxima are sensitive to both the N3-alkyl group and the donor group structure, meaning the allyl vs. ethyl substitution can shift λmax and alter photophysical behavior [3].

Quantitative Differentiation Evidence for 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one (CAS 93839-23-7) vs. Structural Analogs


N3-Allyl vs. N3-Ethyl Substituent: Computed Physicochemical Property Comparison

The N3-allyl substituent in CAS 93839-23-7 confers distinct computed physicochemical properties relative to the N3-ethyl analog (CAS 41504-26-1). The target compound has a higher computed logP and increased molecular polarizability due to the additional sp² carbon, which affects membrane permeability predictions and plasma protein binding estimates . These differences are critical for drug discovery programs where even modest logP shifts can alter ADME profiles.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Versatility: Allyl Group as a Reactive Handle for Downstream Derivatization

The terminal allyl group in CAS 93839-23-7 provides a uniquely reactive site for thiol-ene click chemistry, olefin cross-metathesis, and hydroboration reactions that is entirely absent in the N3-ethyl (CAS 41504-26-1) and N3-ethyl-1-ethyl (CAS 64617-11-4) analogs. This enables post-synthetic diversification strategies (e.g., late-stage functionalization with fluorophores, biotin, or PEG chains) without altering the core chromophoric or pharmacophoric scaffold [1]. The ethyl analog lacks this synthetic handle, limiting its utility in probe molecule construction or structure-activity relationship (SAR) library expansion.

Synthetic Chemistry Click Chemistry Bioconjugation

Class-Wide Biological Activity: Tyrosinase Inhibition as a Benchmark for Scaffold Validation

The 2-thioxooxazolidin-4-one scaffold has demonstrated validated tyrosinase inhibitory activity. In a study of 16 (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues, mushroom tyrosinase inhibition was confirmed, with the most potent compound (1c) achieving competitive inhibition kinetics [1]. While the specific N3-allyl-C5-pyrrolidinylidene substitution pattern of CAS 93839-23-7 has not been individually profiled in published SAR studies, the scaffold's established activity provides a rationale for its investigation. The N3-allyl group may confer differential binding compared to N3-phenyl analogs, as computational docking revealed that the N3-substituent occupies a hydrophobic pocket adjacent to the catalytic copper site [1].

Tyrosinase Inhibition Melanogenesis Cosmeceutical Research

Photophysical Differentiation: Chromophoric Properties Inferred from Merocyanine Dye Class

Compounds within the 2-thioxooxazolidin-4-one class featuring an extended conjugated system at C5 (such as the pyrrolidinylidene-ethylidene moiety) belong to the merocyanine dye family. The 3-ethyl-2-thioxo-4-oxazolidinone core has been explicitly described as a cationic merocyanine dye and used as a spectral sensitizer for silver halide photographic emulsions . The N3-allyl substitution in CAS 93839-23-7 is expected to modulate the absorption maximum (λmax) relative to the N3-ethyl analog due to the altered electron-donating character and extended conjugation of the allyl π-system. Time-dependent DFT studies on related merocyanine families demonstrate that N-alkyl substituent variations can shift λmax by 10–30 nm [1].

Merocyanine Dyes Photophysics Spectral Sensitization

Optimal Research and Industrial Application Scenarios for 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one (CAS 93839-23-7)


Synthetic Intermediate for Diversification-Oriented Medicinal Chemistry Programs

CAS 93839-23-7 is best deployed as a key intermediate in medicinal chemistry campaigns where the allyl handle enables late-stage functionalization. The terminal olefin permits thiol-ene conjugation with cysteine-containing peptides or thiol-functionalized fluorophores, facilitating probe molecule construction for target engagement studies [1]. This capability is absent in the more common 3-ethyl analog (CAS 41504-26-1), making the allyl derivative the preferred choice when downstream bioconjugation or library diversification is planned. Procurement should specify purity ≥95% (HPLC) and include NMR confirmation of the (E,Z)-stereochemistry at the exocyclic double bonds, as photoisomerization can occur in solution [2].

Merocyanine Dye Development for Spectral Sensitization and Optoelectronic Applications

The extended conjugated system of CAS 93839-23-7 positions it as a candidate merocyanine chromophore for dye-sensitized solar cells (DSSCs), nonlinear optical materials, or fluorescence-based sensors. The pyrrolidinylidene donor and thioxooxazolidinone acceptor create a donor-π-acceptor architecture characteristic of efficient intramolecular charge-transfer dyes [3]. The N3-allyl group may provide modest bathochromic tuning relative to N3-ethyl congeners, expanding the accessible spectral window. Researchers should characterize λmax, molar extinction coefficient (ε), and fluorescence quantum yield (Φf) upon receipt, as batch-to-batch stereochemical purity can affect photophysical consistency.

Pharmacological Tool Compound for 2-Thioxooxazolidin-4-One Scaffold SAR Expansion

For academic or industrial groups investigating the biological target space of 2-thioxooxazolidin-4-ones (including tyrosinase, 17β-hydroxysteroid dehydrogenase type 3, and HIV-1 fusion targets), CAS 93839-23-7 represents a structurally distinct entry that fills a gap in the current SAR landscape [4]. The C5-pyrrolidinylidene-ethylidene motif is substantially different from the benzylidene, hydantoin, or thiazolidine substituents that dominate the published literature. Procurement of this compound enables exploration of whether the pyrrolidinylidene donor group enhances or diminishes target binding relative to established scaffolds, providing critical SAR vectors for lead optimization efforts.

Reference Standard for Analytical Method Development and Impurity Profiling

Given its EINECS registration (298-793-3) and presence in commercial inventories since the 1970s, CAS 93839-23-7 may appear as a starting material, intermediate, or impurity in processes involving related oxazolidinethione derivatives [5]. Analytical chemistry groups can procure this compound as a reference standard for HPLC method development, GC-MS impurity profiling, or forced degradation studies. The computed boiling point (342.5°C) and density (1.266 g/cm³) provide initial parameters for method optimization, though experimental determination upon receipt is advised.

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